molecular formula C9H12F3NO5 B2708493 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 2172461-11-7

3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B2708493
CAS No.: 2172461-11-7
M. Wt: 271.192
InChI Key: IFWVVZSNPAZKKF-UHFFFAOYSA-N
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Description

Hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid trifluoroacetic acid is a complex organic compound with a unique structure that combines a cyclopentane ring, an oxazole ring, and a carboxylic acid group, along with a trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid;2,2,2-trifluoroacetic acid typically involves multiple steps. One common method starts with the cyclization of a suitable precursor to form the oxazole ring. This is followed by the introduction of the carboxylic acid group and the trifluoroacetic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid trifluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid: Lacks the trifluoroacetic acid moiety.

    Cyclopentane derivatives: Similar ring structure but different functional groups.

    Oxazole derivatives: Similar ring structure but different substituents.

Uniqueness

Hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid trifluoroacetic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.C2HF3O2/c9-7(10)6-4-2-1-3-5(4)11-8-6;3-2(4,5)1(6)7/h4-6,8H,1-3H2,(H,9,10);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWVVZSNPAZKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)ONC2C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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